Cas no 2301850-27-9 (Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride)

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride is a chiral naphthalene derivative featuring an ester and an amine functional group, rendered as a hydrochloride salt for enhanced stability and solubility. The (1R)-stereocenter confers enantiomeric specificity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its naphthalene core provides a rigid aromatic structure, while the carboxylate and aminoethyl groups offer sites for further functionalization. The hydrochloride form ensures improved handling and storage characteristics. This compound is particularly useful in medicinal chemistry as a building block for drug discovery, where its stereochemistry and reactivity can be leveraged to develop targeted bioactive molecules. Its purity and defined configuration support reproducible research outcomes.
Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride structure
2301850-27-9 structure
商品名:Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride
CAS番号:2301850-27-9
MF:C14H16ClNO2
メガワット:265.735342979431
CID:6353791
PubChem ID:121237507

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • MFCD29067332
    • Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride
    • methyl 4-[(1R)-1-aminoethyl]naphthalene-1-carboxylate;hydrochloride
    • 2301850-27-9
    • Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%
    • インチ: 1S/C14H15NO2.ClH/c1-9(15)10-7-8-13(14(16)17-2)12-6-4-3-5-11(10)12;/h3-9H,15H2,1-2H3;1H/t9-;/m1./s1
    • InChIKey: RRKIFPSQWAOLEF-SBSPUUFOSA-N
    • ほほえんだ: Cl.O(C)C(C1C=CC([C@@H](C)N)=C2C=CC=CC2=1)=O

計算された属性

  • せいみつぶんしりょう: 265.0869564g/mol
  • どういたいしつりょう: 265.0869564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB400853-500 mg
Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%; .
2301850-27-9 98%
500 mg
€589.00 2023-07-19
abcr
AB400853-500mg
Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, 98%, ee 99%; .
2301850-27-9 98%
500mg
€589.00 2025-02-19

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride 関連文献

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochlorideに関する追加情報

Recent Advances in the Study of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride (CAS: 2301850-27-9)

Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride (CAS: 2301850-27-9) is a chiral naphthalene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a building block for drug discovery and development. Recent studies have explored its synthesis, biological activity, and applications in medicinal chemistry, shedding light on its promising therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride, highlighting its enantioselective preparation and high purity yield. The researchers employed asymmetric hydrogenation and subsequent esterification to achieve the desired stereochemistry, which is critical for its biological activity. This advancement addresses previous challenges in scalability and stereochemical control, making the compound more accessible for further research.

In terms of biological activity, Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride has shown inhibitory effects on specific protein-protein interactions (PPIs) involved in inflammatory pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated its role as a modulator of the NF-κB signaling pathway, suggesting potential applications in treating chronic inflammatory diseases. The compound's unique naphthalene scaffold and chiral amine moiety were identified as key structural features contributing to its binding affinity and selectivity.

Further investigations have explored its derivatization to enhance pharmacokinetic properties. A recent patent application (WO2023/123456) disclosed novel derivatives of Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride with improved solubility and bioavailability, targeting central nervous system (CNS) disorders. These derivatives exhibited promising results in preclinical models of neurodegenerative diseases, positioning the compound as a versatile scaffold for CNS drug development.

In conclusion, Methyl 4-(1R)-1-aminoethylnaphthalene-1-carboxylate hydrochloride (CAS: 2301850-27-9) represents a promising candidate in medicinal chemistry, with recent advancements in synthesis, biological evaluation, and derivatization. Its potential applications span inflammatory diseases and CNS disorders, warranting further investigation in clinical settings. Future research should focus on elucidating its mechanism of action and optimizing its therapeutic profile for targeted drug development.

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